molecular formula C22H16ClN3O2S B5064048 N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide

N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide

Cat. No. B5064048
M. Wt: 421.9 g/mol
InChI Key: VGWAFCUVJKDQAZ-UHFFFAOYSA-N
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Description

The compound contains a benzoxazole ring, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring . The benzoxazole ring in this compound is substituted with a chlorine atom and a phenylamine group .


Synthesis Analysis

Benzoxazoles can be synthesized using 2-aminophenol as a precursor . A variety of synthetic methodologies for benzoxazole have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The benzoxazole ring is a planar molecule . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Chemical Reactions Analysis

Benzoxazole exhibits a high possibility of broad substrate scope and functionalization . It can react with various reagents to form different derivatives .

Future Directions

Benzoxazole and its derivatives have been extensively used in drug discovery . Therefore, the future research could focus on exploring the biological activities of this specific compound and its potential applications in medicinal chemistry.

properties

IUPAC Name

N-[[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2S/c1-13-5-2-3-8-17(13)20(27)26-22(29)24-16-7-4-6-14(11-16)21-25-18-12-15(23)9-10-19(18)28-21/h2-12H,1H3,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWAFCUVJKDQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide

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